Cyclopropanecarboxylic acid, 2-(2-pyridinyl)-, (1R,2R)-rel-
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Overview
Description
Cyclopropanecarboxylic acid, 2-(2-pyridinyl)-, (1R,2R)-rel- is a chiral compound featuring a cyclopropane ring substituted with a carboxylic acid group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Cyclopropanation Reaction: : One common method to synthesize cyclopropanecarboxylic acid derivatives involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst such as rhodium or copper. For instance, the reaction of 2-vinylpyridine with ethyl diazoacetate in the presence of a rhodium catalyst can yield the desired cyclopropane derivative.
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Grignard Reaction: : Another approach involves the use of Grignard reagents. For example, the reaction of 2-bromopyridine with cyclopropylmagnesium bromide followed by carboxylation can produce cyclopropanecarboxylic acid, 2-(2-pyridinyl)-, (1R,2R)-rel-.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the above synthetic routes, optimized for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Cyclopropanecarboxylic acid derivatives can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction of the carboxylic acid group can yield alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and borane.
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Substitution: : The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation using N-bromosuccinimide can introduce bromine atoms into the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, cyclopropanecarboxylic acid, 2-(2-pyridinyl)-, (1R,2R)-rel- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in coordination chemistry. Its ability to bind to metal ions makes it useful in the design of metal-organic frameworks and other coordination complexes.
Medicine
In medicinal chemistry, derivatives of cyclopropanecarboxylic acid are investigated for their potential therapeutic properties. These compounds can act as enzyme inhibitors or receptor agonists/antagonists, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its reactivity and stability make it a valuable intermediate in the production of various commercial products.
Mechanism of Action
The mechanism by which cyclopropanecarboxylic acid, 2-(2-pyridinyl)-, (1R,2R)-rel- exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In medicinal chemistry, its mechanism of action may involve binding to specific enzymes or receptors, thereby modulating their activity. The cyclopropane ring and pyridinyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid, 2-(2-methoxyphenyl)-: Similar in structure but with a methoxyphenyl group instead of a pyridinyl group.
Cyclopropanecarboxylic acid, 2-(2-chlorophenyl)-: Contains a chlorophenyl group, offering different reactivity and applications.
Cyclopropanecarboxylic acid, 2-(2-nitrophenyl)-: Features a nitrophenyl group, which can undergo different types of chemical reactions.
Uniqueness
Cyclopropanecarboxylic acid, 2-(2-pyridinyl)-, (1R,2R)-rel- is unique due to the presence of the pyridinyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific binding interactions, such as in coordination chemistry and drug design.
Properties
IUPAC Name |
(1S,2S)-2-pyridin-2-ylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-5-6(7)8-3-1-2-4-10-8/h1-4,6-7H,5H2,(H,11,12)/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZMEVZZAIRAHE-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731811-62-4 |
Source
|
Record name | rac-(1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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